molecular formula C10H15BO4 B1469163 {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid CAS No. 1350317-80-4

{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid

Cat. No.: B1469163
CAS No.: 1350317-80-4
M. Wt: 210.04 g/mol
InChI Key: MLNIQZJIZKQIPX-UHFFFAOYSA-N
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Description

{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
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Biological Activity

{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and have been studied for various therapeutic applications, particularly in oncology and antibacterial treatments.

Chemical Structure

The compound can be represented by the following chemical structure:

C11H15BO4\text{C}_{11}\text{H}_{15}\text{BO}_4

This structure indicates the presence of a boronic acid functional group, which is crucial for its biological interactions.

1. Anticancer Properties

Research has indicated that boronic acids can inhibit cancer cell migration and proliferation. Specifically, studies have shown that derivatives of phenylboronic acid can effectively inhibit the migration of prostate cancer cells by targeting the Rho family of GTP-binding proteins, which are involved in cytoskeletal dynamics and cell motility. In particular, this compound may exhibit similar properties due to its structural analogies with known active compounds .

Compound IC50 (nM) Target
This compoundTBDProstate cancer cells
Phenylboronic acid50RhoA, Rac1, Cdc42

2. Antibacterial Activity

Boronic acids have also been explored as potential antibacterial agents. The mechanism typically involves the inhibition of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies have shown that certain boronic acid derivatives can bind covalently to serine residues in these enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .

Compound Inhibition Constant (Ki) Target
This compoundTBDClass C β-lactamases
Compound 700.004 µMClass C β-lactamases

The biological activity of boronic acids is often attributed to their ability to interact with specific proteins and enzymes through reversible covalent bonding. This interaction can modulate various signaling pathways associated with cell growth and survival. For instance, the inhibition of proteasomes has been linked to cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies highlight the efficacy of boronic acids in clinical settings:

  • Prostate Cancer Study : A study demonstrated that phenylboronic acid derivatives inhibited the migration of DU-145 prostate cancer cells significantly more than traditional treatments. The mechanism involved decreased activity of RhoA and Rac1 proteins .
  • Antibacterial Efficacy : Research on a series of boronic acid derivatives showed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compounds exhibited low toxicity towards human cells while maintaining high antibacterial activity .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound. Initial findings suggest that while some derivatives show promising bioavailability, further optimization is necessary to enhance their therapeutic concentrations at target sites .

Properties

IUPAC Name

[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNIQZJIZKQIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC(C)COC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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